molecular formula C8H20N2 B1599582 N-tert-Butyl-N'-ethyl ethylenediamine CAS No. 886500-74-9

N-tert-Butyl-N'-ethyl ethylenediamine

Cat. No.: B1599582
CAS No.: 886500-74-9
M. Wt: 144.26 g/mol
InChI Key: GREKOMBGZSSZQI-UHFFFAOYSA-N
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Description

N-tert-Butyl-N’-ethyl ethylenediamine is an organic compound that belongs to the class of ethylenediamines It is characterized by the presence of a tert-butyl group and an ethyl group attached to the nitrogen atoms of the ethylenediamine backbone

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by N-tert-Butyl-N’-ethyl ethylenediamine are currently unknown The compound could potentially influence a variety of pathways, given its complex structure and potential for diverse interactions

Result of Action

The molecular and cellular effects of N-tert-Butyl-N’-ethyl ethylenediamine’s action are currently unknown . Understanding these effects requires detailed studies of the compound’s interactions with its targets and the subsequent changes in cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-N’-ethyl ethylenediamine typically involves the reaction of ethylenediamine with tert-butyl chloride and ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

NH2CH2CH2NH2+(CH3)3CCl+C2H5Cl(CH3)3CNHCH2CH2NHC2H5\text{NH}_2\text{CH}_2\text{CH}_2\text{NH}_2 + \text{(CH}_3\text{)}_3\text{CCl} + \text{C}_2\text{H}_5\text{Cl} \rightarrow \text{(CH}_3\text{)}_3\text{CNHCH}_2\text{CH}_2\text{NHC}_2\text{H}_5 NH2​CH2​CH2​NH2​+(CH3​)3​CCl+C2​H5​Cl→(CH3​)3​CNHCH2​CH2​NHC2​H5​

Industrial Production Methods

In an industrial setting, the production of N-tert-Butyl-N’-ethyl ethylenediamine may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-N’-ethyl ethylenediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into secondary or primary amines.

    Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or primary amines.

    Substitution: N-substituted ethylenediamine derivatives.

Scientific Research Applications

N-tert-Butyl-N’-ethyl ethylenediamine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butyl-N’-methyl ethylenediamine
  • N-tert-Butyl-N’-propyl ethylenediamine
  • N-tert-Butyl-N’-butyl ethylenediamine

Uniqueness

N-tert-Butyl-N’-ethyl ethylenediamine is unique due to the specific combination of tert-butyl and ethyl groups attached to the ethylenediamine backbone. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that may not be achievable with other similar compounds.

Properties

IUPAC Name

N'-tert-butyl-N-ethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2/c1-5-9-6-7-10-8(2,3)4/h9-10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREKOMBGZSSZQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCNC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428259
Record name N-tert-Butyl-N'-ethyl ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886500-74-9
Record name N-tert-Butyl-N'-ethyl ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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